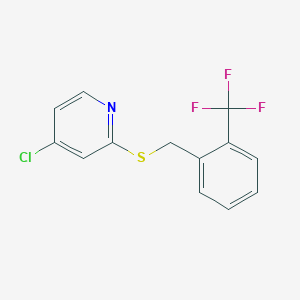
4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine is an organic compound with the molecular formula C13H9ClF3NS. This compound features a pyridine ring substituted with a chloro group at the 4-position and a benzylthio group at the 2-position, where the benzyl group is further substituted with a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and 2-(trifluoromethyl)benzyl chloride.
Thioether Formation: The key step involves the formation of a thioether bond. This can be achieved by reacting 4-chloropyridine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反应分析
Types of Reactions
4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or heteroaryl compounds.
科学研究应用
4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins.
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but lacks the benzylthio group.
4-Chloro-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of the benzylthio group.
4-Chloro-2-(phenylthio)pyridine: Similar structure but with a phenylthio group instead of the benzylthio group.
Uniqueness
4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine is unique due to the presence of both the trifluoromethyl group and the benzylthio group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylthio group provides additional sites for chemical modification and interaction with biological targets.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
属性
CAS 编号 |
1346707-59-2 |
|---|---|
分子式 |
C13H9ClF3NS |
分子量 |
303.73 g/mol |
IUPAC 名称 |
4-chloro-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H9ClF3NS/c14-10-5-6-18-12(7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |
InChI 键 |
SETOWHOPGOGPCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


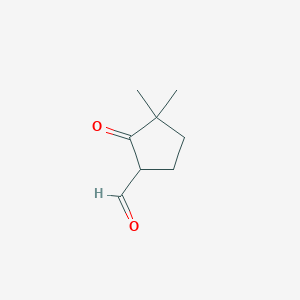

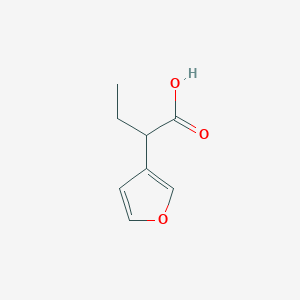

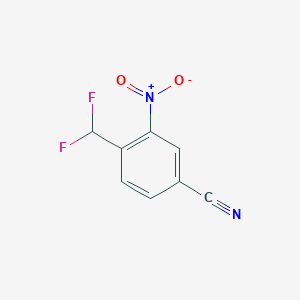
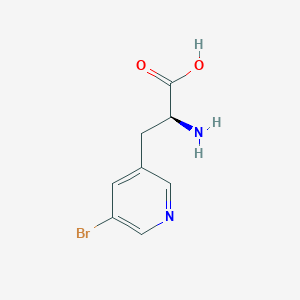
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
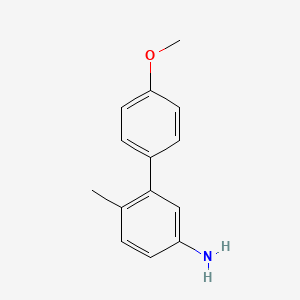
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
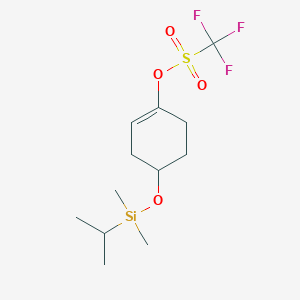
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

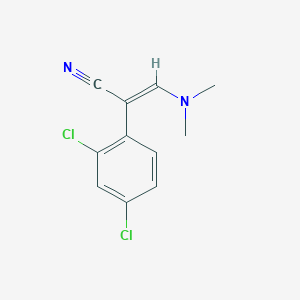
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
